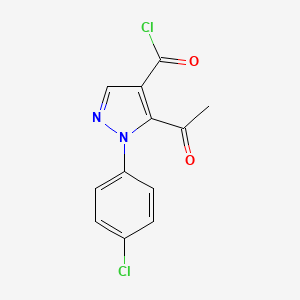
5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride typically involves the acylation of 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. The reaction is carried out using acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Acylation Reactions: The carbonyl chloride group can react with amines to form amides.
Reduction Reactions: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Acylation Reactions: Reagents include primary or secondary amines, often in the presence of a base like triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Acylation Reactions: Products include amides.
Reduction Reactions: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Materials Science: It can be used in the development of new materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The molecular targets and pathways involved can vary, but typically include interactions with proteins or enzymes that are crucial for biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid
- 5-Acetyl-1-(4-methylphenyl)-1H-pyrazole-4-carbonyl chloride
- 5-Acetyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonyl chloride
Uniqueness
5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride is unique due to the presence of the 4-chlorophenyl group, which can impart specific electronic and steric properties to the molecule. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
786727-30-8 |
|---|---|
Molekularformel |
C12H8Cl2N2O2 |
Molekulargewicht |
283.11 g/mol |
IUPAC-Name |
5-acetyl-1-(4-chlorophenyl)pyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C12H8Cl2N2O2/c1-7(17)11-10(12(14)18)6-15-16(11)9-4-2-8(13)3-5-9/h2-6H,1H3 |
InChI-Schlüssel |
NQIMUUFTXZSMDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4,5-Pentabromo-6-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14230649.png)

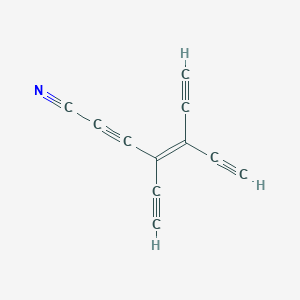
![[(2-Aminoethyl)azanediyl]dimethanol](/img/structure/B14230666.png)
![2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B14230667.png)


![N-(6-{[(2-Cyanohydrazinyl)methylidene]amino}-1,2,3,5-tetrazin-4-yl)urea](/img/structure/B14230689.png)
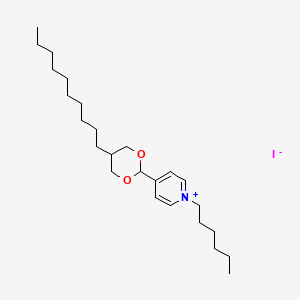
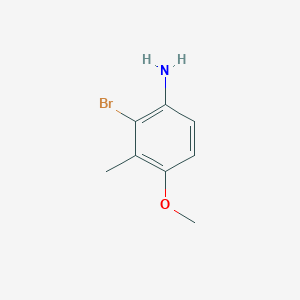
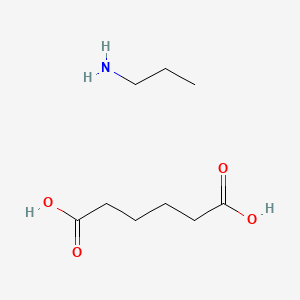
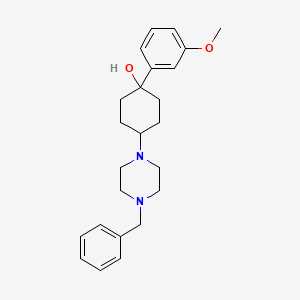
![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14230712.png)

